molecular formula C23H38ClNO2 B14344613 N-(3-Chlorophenyl)-N-hydroxyheptadecanamide CAS No. 93487-42-4

N-(3-Chlorophenyl)-N-hydroxyheptadecanamide

Cat. No.: B14344613
CAS No.: 93487-42-4
M. Wt: 396.0 g/mol
InChI Key: PHNKTYPFFLRPJU-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-hydroxyheptadecanamide is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyheptadecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-hydroxyheptadecanamide typically involves the reaction of 3-chloroaniline with heptadecanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-hydroxyheptadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-Chlorophenyl)-N-ketoheptadecanamide.

    Reduction: Formation of N-phenyl-N-hydroxyheptadecanamide.

    Substitution: Formation of N-(3-substituted phenyl)-N-hydroxyheptadecanamide derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-N-hydroxyheptadecanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-hydroxyheptadecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)anthranilic acid: Shares the chlorophenyl group but differs in the rest of the structure.

    N-(3-Chlorophenethyl)-4-nitrobenzamide: Contains a similar chlorophenyl group but has different functional groups attached.

Uniqueness

N-(3-Chlorophenyl)-N-hydroxyheptadecanamide is unique due to its specific combination of a chlorophenyl group and a hydroxyheptadecanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

93487-42-4

Molecular Formula

C23H38ClNO2

Molecular Weight

396.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-hydroxyheptadecanamide

InChI

InChI=1S/C23H38ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(26)25(27)22-18-16-17-21(24)20-22/h16-18,20,27H,2-15,19H2,1H3

InChI Key

PHNKTYPFFLRPJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)N(C1=CC(=CC=C1)Cl)O

Origin of Product

United States

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